3,5-Dimethylpyrazole phosphate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

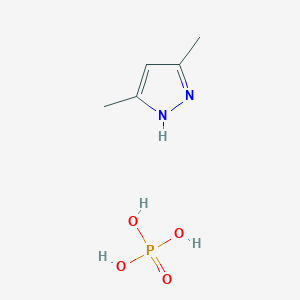

3,5-Dimethylpyrazole phosphate: is an organophosphate compound known for its role as a nitrification inhibitor. It is used in agriculture to prevent nitrogen loss from soil, increase nitrogen use efficiency, and boost crop yields . The compound is characterized by a pyrazole ring with two methyl substituents at positions 3 and 5, and a phosphate group attached to the nitrogen atom.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylpyrazole phosphate typically involves the reaction of 3,5-dimethyl-1H-pyrazole with phosphoric acid. The reaction conditions include maintaining an appropriate temperature and pH to ensure the formation of the phosphate salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The compound is then purified and formulated for agricultural use.

化学反应分析

Types of Reactions: 3,5-Dimethylpyrazole phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, although these reactions are less common.

Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution can result in various substituted pyrazole compounds .

科学研究应用

Nitrification Inhibition

One of the primary applications of 3,5-dimethylpyrazole phosphate is its role as a nitrification inhibitor . Nitrification is the microbial process that converts ammonium into nitrate, which can lead to nitrogen leaching and environmental pollution. The use of nitrification inhibitors like this compound helps to slow down this process, thereby reducing nitrogen losses.

- Effectiveness : Research indicates that when applied at a dosage of 1.0% of the applied nitrogen, this compound significantly inhibits the oxidation of soil ammonium. This results in increased concentrations of ammonium and decreased concentrations of nitrate in the soil . Studies have shown that the inhibitory effect is dose-dependent and varies over time, with maximum efficacy observed between 7 to 14 days post-application .

Improvement of Nitrogen Use Efficiency

The application of nitrification inhibitors like this compound can lead to improved nitrogen use efficiency in crops. By preventing rapid nitrification, the compound allows for a more sustained release of nitrogen to plants.

- Case Studies : In field experiments with various crops, including rice and roses, the application of this compound has resulted in reduced nitrate leaching and improved plant growth metrics. For instance, one study reported that using this compound led to a reduction in nitrate losses by approximately 65% compared to untreated controls .

Comparative Analysis with Other Nitrification Inhibitors

To understand the effectiveness of this compound relative to other nitrification inhibitors such as dicyandiamide (DCD), several studies have been conducted. The following table summarizes key findings from these comparisons:

| Nitrification Inhibitor | Dosage (mg/kg) | Inhibition Rate (%) | Soil Type | Study Duration |

|---|---|---|---|---|

| This compound | 1.0 | >30 | Alkaline clay | 14 days |

| Dicyandiamide | 1.0 | <30 | Alkaline clay | 14 days |

| 3,4-Dimethylpyrazole Phosphate | Variable | Varies | Various | Variable |

作用机制

The primary mechanism of action of 3,5-Dimethylpyrazole phosphate involves the inhibition of ammonia-oxidizing bacteria (AOB) and archaea (AOA) in the soil. The compound chelates copper ions, which are essential cofactors for the ammonia monooxygenase enzyme (AMO) involved in the first step of ammonia oxidation. By inhibiting this enzyme, the compound effectively reduces the conversion of ammonia to nitrate, thereby minimizing nitrogen loss and nitrous oxide emissions .

相似化合物的比较

3,4-Dimethyl-1H-pyrazole phosphate: Another nitrification inhibitor with similar properties but different substitution patterns on the pyrazole ring.

Dicyandiamide (DCD): A widely used nitrification inhibitor with a different chemical structure but similar agricultural applications.

Uniqueness: 3,5-Dimethylpyrazole phosphate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its ability to chelate copper ions and inhibit nitrification makes it particularly effective in agricultural applications .

生物活性

3,5-Dimethylpyrazole phosphate (DMPP) is gaining attention as a potent nitrification inhibitor, primarily used in agricultural practices to enhance nitrogen use efficiency and reduce nitrogen losses. This article explores the biological activity of DMPP, focusing on its effects on soil nitrification, enzyme activities, and potential environmental benefits.

Overview of this compound

DMPP is a synthetic compound that functions by inhibiting the conversion of ammonium to nitrate in the soil. This process, known as nitrification, is crucial for nitrogen availability to plants but can also lead to nitrogen loss through leaching and emissions of nitrous oxide (N₂O), a potent greenhouse gas. By slowing down nitrification, DMPP helps maintain soil nitrogen levels and reduces environmental impacts.

The primary mechanism by which DMPP operates involves the inhibition of ammonia-oxidizing bacteria (AOB) and archaea (AOA). Studies indicate that DMPP interacts with the enzymes involved in nitrification, leading to decreased activity of these microorganisms. This inhibition can lead to:

- Increased ammonium concentration : DMPP application results in higher levels of NH₄⁺-N in soil.

- Decreased nitrate concentration : The conversion to NO₃⁻-N is significantly reduced.

- Altered soil enzyme activities : Changes in the activities of various soil enzymes such as urease, nitrate reductase, and nitrite reductase are observed post-application.

Inhibition of Nitrification

Research has shown that DMPP effectively inhibits soil nitrification in a dose-dependent manner. For example:

| DMPP Application Rate (g/kg dry soil) | Inhibition Rate (%) |

|---|---|

| 0.025 | 73 |

| 0.050 | 85 |

| 0.100 | 100 |

These results highlight that even low doses can significantly impact nitrification processes in soils .

Effects on Soil Enzyme Activity

DMPP not only inhibits nitrification but also affects various soil enzyme activities:

- Urease Activity : Initially decreases with DMPP application but shows a peak before declining again.

- Nitrate Reductase Activity : Decreases significantly with increasing DMPP dosage.

- Nitrite Reductase Activity : Increases with DMPP application, indicating a shift in nitrogen transformation pathways.

Case Studies

- Field Trials : In agricultural settings, DMPP was applied alongside urea fertilizers. Results indicated a reduction in N₂O emissions by up to 50% compared to urea alone. This reduction was attributed to the delayed nitrification process facilitated by DMPP .

- Laboratory Studies : Controlled experiments demonstrated that DMPP maintained higher ammonium levels for extended periods while effectively suppressing nitrate formation. The highest efficacy was noted between days 7 and 14 post-application .

Environmental Implications

The use of DMPP has significant environmental benefits:

- Reduction of Nitrogen Losses : By inhibiting nitrification, DMPP minimizes nitrogen leaching into waterways, which can lead to eutrophication.

- Lower Greenhouse Gas Emissions : The reduction in N₂O emissions contributes positively to climate change mitigation efforts.

属性

IUPAC Name |

3,5-dimethyl-1H-pyrazole;phosphoric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2.H3O4P/c1-4-3-5(2)7-6-4;1-5(2,3)4/h3H,1-2H3,(H,6,7);(H3,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTLLLOWRQPZBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C.OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N2O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。